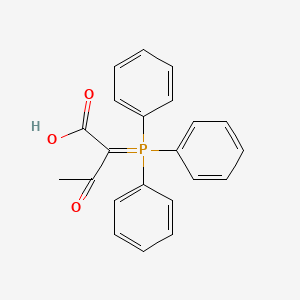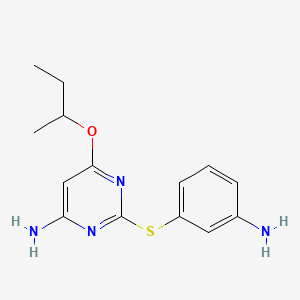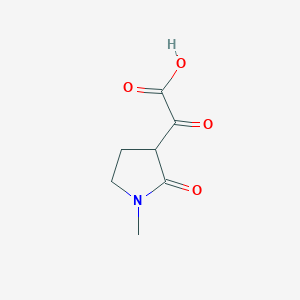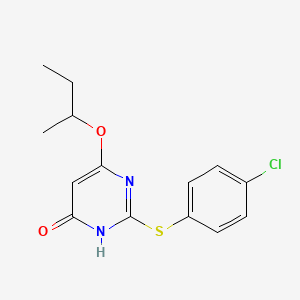![molecular formula C22H25N3O4S B12921558 2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide CAS No. 88284-05-3](/img/structure/B12921558.png)
2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis The quinoline core is then functionalized with a butoxy group at the 2-position and a carboxamide group at the 3-position
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and green chemistry principles can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinoline core and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Tasquinimod: A quinoline-3-carboxamide derivative with anti-angiogenic and anti-tumor properties.
Quinolone antibiotics: Such as ciprofloxacin and levofloxacin, which target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a butoxy group, sulfamoylphenethyl moiety, and quinoline core sets it apart from other quinoline derivatives, making it a valuable compound for diverse scientific research and industrial applications .
Properties
CAS No. |
88284-05-3 |
|---|---|
Molecular Formula |
C22H25N3O4S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-2-3-14-29-22-19(15-17-6-4-5-7-20(17)25-22)21(26)24-13-12-16-8-10-18(11-9-16)30(23,27)28/h4-11,15H,2-3,12-14H2,1H3,(H,24,26)(H2,23,27,28) |
InChI Key |
QTROAYRGXOOYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C=C1C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)

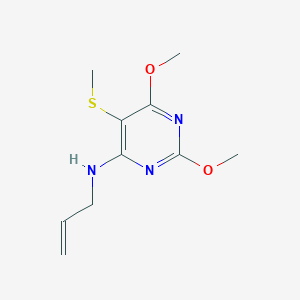
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
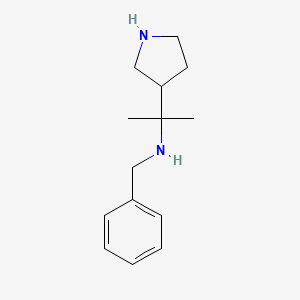
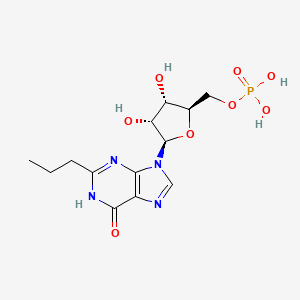
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
